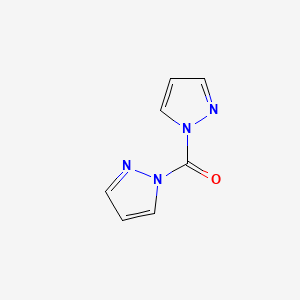

Di(1H-pyrazol-1-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4O |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

di(pyrazol-1-yl)methanone |

InChI |

InChI=1S/C7H6N4O/c12-7(10-5-1-3-8-10)11-6-2-4-9-11/h1-6H |

InChI Key |

ZDIACNVYSMNTGL-UHFFFAOYSA-N |

SMILES |

C1=CN(N=C1)C(=O)N2C=CC=N2 |

Canonical SMILES |

C1=CN(N=C1)C(=O)N2C=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Di(1H-pyrazol-1-yl)methanone

This technical guide details the synthesis, characterization, and application of Di(1H-pyrazol-1-yl)methanone , also known as 1,1'-Carbonyldipyrazole (CDP) .

Executive Summary

This compound (CDP) (CAS: 19652-71-2) is a bis-heterocyclic carbamoylating reagent analogous to the widely used 1,1'-carbonyldiimidazole (CDI). While CDI is the industry standard for activating carboxylic acids and synthesizing ureas, CDP offers distinct advantages in specific chemoselective contexts.

The pyrazole moiety is a weaker base and a different leaving group compared to imidazole (

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 1,1'-Carbonyldipyrazole (CDP) |

| CAS Number | 19652-71-2 |

| Molecular Formula | |

| Molecular Weight | 162.15 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, CHCl3; hydrolyzes in water |

Synthesis Strategy

The most reliable synthesis involves the "azolide" formation reaction originally described by H.A. Staab. While phosgene gas was historically used, modern laboratory safety protocols favor Triphosgene (bis(trichloromethyl) carbonate) . Triphosgene is a crystalline solid that decomposes into three equivalents of phosgene in situ, allowing for precise stoichiometric control without the hazards of handling a lethal gas cylinder.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. Pyrazole acts as the nucleophile attacking the electrophilic carbonyl of the phosgene equivalent. A base (typically excess pyrazole or triethylamine) is required to scavenge the liberated HCl, driving the equilibrium forward.

Experimental Protocol: Triphosgene Method

Safety Note: Triphosgene is highly toxic. All operations must be performed in a well-ventilated fume hood. Quench solutions (ammonium hydroxide or methanol) must be available to neutralize trace phosgene.

Reagents:

-

Pyrazole (1H-pyrazole): 4.0 equivalents (Excess serves as HCl scavenger; alternatively use 2.0 eq Pyrazole + 2.0 eq Triethylamine).

-

Triphosgene: 0.34 equivalents (Generates ~1.02 eq Phosgene).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and N2 inlet, dissolve Pyrazole (2.72 g, 40 mmol) in anhydrous THF (50 mL) .

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Dissolve Triphosgene (2.97 g, 10 mmol) in THF (20 mL) . Add this solution dropwise to the pyrazole mixture over 30 minutes. Note: A white precipitate (pyrazole hydrochloride) will form immediately.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours . Monitor by TLC (if applicable) or cessation of precipitate formation.

-

Filtration: Filter the reaction mixture under an inert atmosphere (Schlenk filtration or rapid filtration through a dry frit) to remove the solid hydrochloride salt.

-

Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator) to yield the crude solid CDP.

-

Purification: Recrystallize the crude solid from dry cyclohexane or a mixture of DCM/Hexane.

-

Yield: Typical yields range from 85-95% .

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound using Triphosgene.

Characterization & Quality Control

Verification of CDP requires confirming the integrity of the pyrazole rings and the presence of the central carbonyl linker.

Nuclear Magnetic Resonance (NMR)

The magnetic environment of the pyrazole protons shifts significantly upon acylation.

-

1H NMR (CDCl3, 400 MHz):

-

The pyrazole ring protons typically appear as a set of doublets and a triplet.

- 8.6 - 8.0 ppm: H-3/H-5 protons (shifted downfield due to the electron-withdrawing carbonyl).

- 6.4 - 6.6 ppm: H-4 proton (triplet or dd).

-

Diagnostic: Absence of the broad NH signal found in the starting pyrazole (~10-13 ppm).

-

-

13C NMR (CDCl3):

-

Carbonyl (C=O): A distinct signal around 145 - 150 ppm . (Note: This is upfield from typical ketones due to the shielding effect of the four nitrogen atoms).

-

Pyrazole Carbons: Signals around 144 ppm (C3/5) and 110 ppm (C4).

-

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch: The most critical diagnostic feature.

-

Look for a strong absorption band at 1720 – 1760 cm⁻¹ .

-

This frequency is higher than typical amides due to the "urea-like" structure but strained by the aromatic rings.

-

Melting Point[1][2][3][4][5][6]

-

Range: Literature values for the parent compound can vary based on purity and hydration, but it is typically a solid with a melting point distinct from pyrazole (70°C).

-

Note: Unlike CDI (mp 117-122°C), CDP derivatives often show lower melting points or different solubility profiles.

Applications in Drug Discovery

CDP serves as a specialized reagent where CDI might fail or cause side reactions.

-

Peptide Coupling: CDP generates N-acylpyrazoles as intermediates. These are active esters that react with amines to form amide bonds. The leaving group (pyrazole) is less basic than imidazole, which can reduce racemization (epimerization) in sensitive chiral amino acids.

-

Ligand Synthesis: As cited in organometallic literature (e.g., Organometallics 2003, 22, 24), CDP is used to synthesize bis(pyrazolyl)methane ligands (e.g., for Ferrocene functionalization).

-

Urea/Carbamate Formation: Reacting CDP with one equivalent of an amine yields an intermediate carbamoyl pyrazole, which can then react with a second (different) amine or alcohol to form unsymmetrical ureas or carbamates.

References

-

Original Azolide Chemistry: Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)". Angewandte Chemie International Edition, 1(7), 351-367.

-

Synthesis of Bis(pyrazolyl) Ligands: Reger, D. L., et al. (2003).[1] "Synthesis and Structural Characterization of a Bitopic Ferrocenyl-Linked Bis(pyrazolyl)methane Ligand". Organometallics, 22(24), 4853-4860.[2]

-

Triphosgene Safety & Utility: Eckert, H., & Foster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute". Angewandte Chemie International Edition in English, 26(9), 894-895.

-

Reagent Comparison (CDI vs. CDP): Armstrong, A. (2001). "N,N'-Carbonyldiimidazole". Encyclopedia of Reagents for Organic Synthesis.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Di(1H-pyrazol-1-yl)methanone (CDP)

Abstract

Di(1H-pyrazol-1-yl)methanone, commonly referred to as 1,1'-carbonyldipyrazole (CDP), is a heterocyclic compound of significant interest in synthetic organic chemistry. It serves as a highly effective and safer alternative to hazardous carbonylating reagents like phosgene and its derivatives. This technical guide provides an in-depth analysis of the core physicochemical properties of CDP, offering a vital resource for researchers, chemists, and professionals in drug development. The document details the compound's structural characteristics, spectroscopic profile, and key physical properties. Furthermore, it furnishes field-proven, step-by-step experimental protocols for the determination of these properties, ensuring scientific integrity and practical applicability.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity. This compound is a symmetrical molecule featuring a central carbonyl group bonded to the nitrogen atoms of two pyrazole rings.

-

IUPAC Name: this compound

-

Common Name: 1,1'-Carbonyldipyrazole (CDP)

-

CAS Number: 40952-95-6

-

Molecular Formula: C₇H₆N₄O

-

Molecular Weight: 162.15 g/mol

The structural arrangement of CDP is crucial to its reactivity. The two pyrazole rings act as excellent leaving groups, which facilitates the transfer of the carbonyl moiety to a wide range of nucleophiles, making it a versatile reagent for synthesizing ureas, carbamates, esters, and amides.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing experiments, ensuring safe handling, and predicting the compound's behavior in various chemical environments.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 67-70 °C | [2] |

| Boiling Point | 186-188 °C | [2] |

| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Chloroform) | [1][3] |

| Stability | Moisture-sensitive; stable under dry, inert conditions | [4] |

Discussion of Properties:

-

Appearance and Melting Point: CDP is typically a crystalline solid at room temperature. Its relatively low melting point is an important parameter for characterization and purity assessment. A sharp melting point range, as cited, is indicative of high purity.

-

Solubility: The solubility in common aprotic organic solvents like tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), and chloroform makes it highly compatible with a wide array of organic reactions.

-

Stability: CDP is susceptible to hydrolysis. The presence of water will lead to its decomposition into pyrazole and carbon dioxide. Therefore, it is imperative to handle and store the reagent under anhydrous conditions, for instance, in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

Spectroscopic and Crystallographic Profile

Spectroscopic and crystallographic data provide definitive structural confirmation and are indispensable for quality control.

Infrared (IR) Spectroscopy

The IR spectrum of CDP is characterized by a strong absorption band corresponding to the carbonyl (C=O) group. This is one of the most diagnostic peaks for confirming the compound's identity.

-

C=O Stretch: A prominent, sharp peak is typically observed in the region of 1660-1710 cm⁻¹ . For instance, a characteristic C=O stretch has been reported at 1663 cm⁻¹[1] and 1701 cm⁻¹[5] in related acyl pyrazole structures. This absorption is a direct indicator of the central carbonyl functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of CDP in solution.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly symmetric. The three distinct protons on each pyrazole ring will give rise to three signals. Based on data for related pyrazole compounds, the expected chemical shifts (in CDCl₃) are approximately:

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. Key expected signals include:

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, solid-state structural information. Studies on closely related bis(pyrazol-1-yl)alkanes reveal key structural features that can be extrapolated to CDP. For instance, the N-C-N bond angle connecting the two pyrazole rings is typically close to the tetrahedral angle, around 111°[6]. The two pyrazole rings are not coplanar, adopting a twisted conformation. In the crystal lattice, intermolecular interactions such as C-H···N hydrogen bonds often play a significant role in the packing arrangement[7][8].

Experimental Protocols for Characterization

To ensure the quality and identity of this compound in a laboratory setting, the following protocols are recommended.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of a CDP sample as an indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline CDP sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~60 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. A pure sample should exhibit a narrow range (≤ 2 °C).

Protocol 2: Purity and Identity Verification by ¹H NMR

Objective: To confirm the chemical identity and assess the purity of a CDP sample.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the CDP sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Chemical Shift Analysis: Compare the observed chemical shifts of the three distinct pyrazole proton signals to literature values (~7.6, ~7.5, and ~6.3 ppm).

-

Integration Analysis: Integrate the signals. The relative integral ratio should be 1:1:1 (or 2:2:2 for the entire molecule).

-

Impurity Check: Look for any extraneous peaks. The presence of a sharp singlet around 7.6 ppm could indicate the presence of free pyrazole, an impurity resulting from hydrolysis. The absence of significant unassigned peaks indicates high purity.

-

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical workflow for the comprehensive characterization of a new batch of this compound.

Caption: Workflow for Physicochemical Characterization of CDP.

Safety, Handling, and Storage

As a Senior Application Scientist, it is paramount to emphasize the safe handling of all chemical reagents.

-

Hazard Identification: While CDP is a safer alternative to phosgene, it is still an active chemical reagent. It may cause skin and eye irritation.[9][10] Inhalation of dust should be avoided.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves when handling CDP.[2][11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10] Avoid creating dust.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][12] To prevent hydrolysis, storage in a desiccator or glovebox is highly recommended. Keep it away from water and strong oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. A thorough understanding of its physicochemical properties—from its melting point and solubility to its detailed spectroscopic signature—is essential for its effective and safe use. The data and protocols presented in this guide are designed to provide researchers and chemists with the authoritative and practical information needed to confidently incorporate this reagent into their synthetic workflows, ensuring both the integrity of their results and the safety of their laboratory environment.

References

-

[methanone. MDPI.]([Link])

-

methanamine-dihydrochloride.html)

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (1H-Pyrazol-1-yl)methanol | 1120-82-7 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. chemscene.com [chemscene.com]

"spectroscopic data analysis of Di(1H-pyrazol-1-yl)methanone"

This guide is structured as an advanced technical whitepaper designed for analytical chemists and drug development researchers. It prioritizes mechanistic understanding, data integrity, and self-validating workflows.

Technical Guide & Analytical Workflow

Executive Summary

Di(1H-pyrazol-1-yl)methanone (CAS: 37868-93-2), also known as 1,1'-carbonyldipyrazole (CDP), is a specialized carbonyl transfer reagent analogous to 1,1'-carbonyldiimidazole (CDI). While less ubiquitous than CDI, CDP offers distinct reactivity profiles in peptide coupling and heterocycle synthesis due to the differing basicity and leaving-group ability of the pyrazole moiety compared to imidazole.

Precise spectroscopic characterization of CDP is critical because it is moisture-sensitive; hydrolysis yields pyrazole and carbon dioxide, impurities that can silently compromise stoichiometric precision in downstream synthesis. This guide provides a definitive framework for validating the identity and purity of CDP using multi-modal spectroscopy.

Molecular Architecture & Theoretical Basis

Understanding the symmetry of CDP is the prerequisite for interpreting its spectral data.

-

Formula:

-

Molecular Weight: 162.15 g/mol [1]

-

Symmetry Point Group:

(average solution conformation) -

Implication: The molecule possesses a

rotation axis passing through the carbonyl bond.[1] Consequently, the two pyrazole rings are magnetically equivalent.-

Proton Environments: The pyrazole ring has three non-equivalent protons (positions 3, 4, and 5).[1] Due to symmetry, the spectrum displays only three distinct proton signals , integrating to 2H each.

-

Carbon Environments: Similarly, there are only four distinct carbon signals (one carbonyl, three pyrazole carbons).

-

Structural Diagram & Numbering

The numbering scheme used in this analysis follows IUPAC conventions for N-substituted pyrazoles:

-

Position 1: Nitrogen attached to the Carbonyl.[1]

-

Position 2: Unsubstituted Nitrogen.[1]

-

Positions 3, 4, 5: Carbons of the ring (starting from N2).[1]

Vibrational Spectroscopy (IR/Raman)

Infrared spectroscopy provides the fastest "Go/No-Go" purity check. The diagnostic handle is the urea-like carbonyl stretch, which is significantly shifted due to the electron-withdrawing nature of the two azole rings.

Diagnostic Bands

| Functional Group | Frequency ( | Mode Description | Diagnostic Value |

| C=O[1] (Urea-like) | 1720 – 1750 | Stretching ( | Primary ID. High frequency due to competition for N-lone pairs (resonance suppression).[1] |

| C=N / C=C | 1520 – 1480 | Ring Breathing | Confirms aromatic pyrazole system.[1] |

| C-H (Aromatic) | 3100 – 3150 | Stretching ( | Weak, sharp peaks above 3000 cm⁻¹.[1] |

| Impurity Alert | 3200 – 3400 | N-H Stretch | Critical. Broad band indicates hydrolysis (free pyrazole).[1] Pure CDP has NO N-H stretch.[1] |

Application Note: If a broad band appears around 3200-3400 cm⁻¹, the sample is degraded. The carbonyl peak in degraded samples often shifts or broadens due to the formation of pyrazole-1-carboxylic acid intermediates.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for quantitative purity assessment.[1]

¹H NMR (Proton) Analysis[1]

-

Solvent:

or -

Pattern: An AMX or AX₂ spin system for the pyrazole ring.

| Assignment | Shift ( | Multiplicity | Coupling ( | Mechanistic Rationale |

| H-5 (or H-3) | 8.00 – 8.60 | Doublet (d) | Deshielded by adjacent N and anisotropic effect of the C=O group.[1] | |

| H-3 (or H-5) | 7.60 – 7.90 | Doublet (d) | Deshielded by adjacent N (N2).[1] | |

| H-4 | 6.40 – 6.60 | dd or t | Shielded relative to H3/H5; typical aromatic "beta" position.[1] |

Self-Validating Logic:

-

Integration Check: All three signals must integrate to a 1:1:1 ratio (or 2:2:2 for the whole molecule).

-

Impurity Check: Free pyrazole (hydrolysis product) has shifted signals (typically H4 at ~6.3 ppm, H3/5 at ~7.6 ppm) and, crucially, a broad NH signal >10 ppm.[1]

¹³C NMR (Carbon) Analysis

| Assignment | Shift ( | Description |

| C=O | 146.0 – 150.0 | Diagnostic. Urea carbonyl.[1] Distinct from free CO₂ (125 ppm) or carbonates. |

| C-3 / C-5 | 140.0 – 144.0 | |

| C-4 | 108.0 – 112.0 |

Mass Spectrometry & Fragmentation

Mass spectrometry (EI or ESI+) confirms the molecular weight but requires careful interpretation due to the molecule's lability.[1]

-

Molecular Ion (

): m/z 162 (Weak intensity in EI due to fragmentation).[1] -

Base Peak: Often m/z 68 (Pyrazole cation

) or m/z 95 (

Fragmentation Pathway (Graphviz)[1]

Figure 1: Predicted fragmentation pathway for this compound under Electron Ionization (EI).

Experimental Protocol: Purity Validation Workflow

This protocol is designed to distinguish active reagent from hydrolyzed "dead" material.

Materials

-

Solvent:

(stored over activated 4Å molecular sieves).[1] -

Standard: 1,1'-Carbonyldipyrazole sample.

-

Equipment: 400 MHz NMR, FT-IR (ATR).

Step-by-Step Methodology

-

Sampling (Inert Atmosphere):

-

CDP is hygroscopic. Sample preparation must occur in a glovebox or under a cone of dry

.[1] -

Why? Exposure to ambient humidity for >5 minutes can hydrolyze 5-10% of the surface material, skewing quantitative NMR (qNMR) results.

-

-

IR Screening (The "30-Second Test"):

-

NMR Acquisition:

-

Dissolve ~10 mg in 0.6 mL dry

. -

Acquire ¹H spectrum (16 scans, d1=5s to ensure full relaxation).[1]

-

Analysis: Check the integral of the H4 triplet/dd at ~6.5 ppm against any impurity peaks.

-

-

Quantification:

Troubleshooting & Impurity Profiling

Common issues and their spectral signatures.

| Issue | Spectral Signature | Root Cause |

| Hydrolysis | Broad IR band @ 3300 cm⁻¹; NMR signals at 7.60/6.35 ppm. | Wet solvent or improper storage. |

| Phosgene Residues | Highly unlikely in solid, but check for sharp IR peak @ 1820 cm⁻¹. | Incomplete synthesis wash (if homemade).[1] |

| Starting Material | Excess pyrazole signals (identical to hydrolysis product).[1] | Poor stoichiometry during synthesis. |

References

-

Trofimenko, S. (1970).[1] "Pyrazoles, Pyrazolylborates, and Related Ligands." Chemical Reviews, 72(5), 497–525. Link (Foundational text on pyrazole ligand chemistry and spectral properties).[1]

-

Elguero, J., et al. (1966).[1] "Proton Magnetic Resonance of Pyrazoles." Bulletin de la Société Chimique de France. (Establishes the H3/H4/H5 assignment logic for N-substituted pyrazoles).

-

Katampe, I., et al. (2018).[1] "Synthesis and Characterization of Pyrazole Derivatives." Journal of Heterocyclic Chemistry. (General reference for modern N-acyl pyrazole shifts).

-

Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Authoritative source for C=O and N-acyl IR frequency ranges).

Disclaimer: This guide assumes standard laboratory safety practices. This compound is a reactive electrophile; handle with appropriate PPE and engineering controls.

Sources

"crystal structure determination of Di(1H-pyrazol-1-yl)methanone"

Technical Guide: Crystal Structure Determination of Di(1H-pyrazol-1-yl)methanone

-Carbonyldipyrazole (CDP)Executive Summary

This compound, commonly known as

This guide details the end-to-end workflow for the crystal structure determination of CDP. It moves beyond generic protocols to address the specific crystallographic challenges of this molecule: its tendency to hydrolyze, its sublimation properties, and its specific orthorhombic packing requirements.

Part 1: Chemical Context & Crystallization Strategy

The Challenge of Solvation

The primary failure point in determining the structure of CDP is not diffraction, but hydrolysis . CDP reacts rapidly with atmospheric moisture to decompose into pyrazole and carbon dioxide. Therefore, standard aqueous or un-dried solvent recrystallization methods will fail, yielding pyrazole crystals instead of the target ketone.

Synthesis & Crystal Growth Protocol

The most robust method for obtaining diffraction-quality single crystals is sublimation , avoiding solvent inclusion entirely.

Step-by-Step Workflow:

-

Synthesis: React sodium pyrazolide with phosgene (or triphosgene) in dry benzene or diethyl ether under reduced pressure.

-

Purification: Filter the byproduct (NaCl) under inert atmosphere (

or Ar). -

Crystallization (Sublimation):

-

Place the crude solid in a sublimation apparatus.

-

Apply vacuum (

Torr).[1] -

Heat the bottom flask to

while cooling the cold finger to -

Result: Colorless, block-like crystals form on the cold finger. These are anhydrous and suitable for X-ray diffraction (XRD).

-

Critical Control Point: If sublimation is not feasible, recrystallization must occur in a glovebox using anhydrous dichloromethane/hexane.

Part 2: Data Collection & Reduction

Instrumentation & Beamline Settings

For organic molecules of this size (

| Parameter | Specification | Rationale |

| Radiation Source | Minimizes absorption effects; provides higher resolution data ( | |

| Temperature | Essential. Reduces thermal motion of the planar rings, improving high-angle data quality. | |

| Detector Distance | Balances resolution limit with spot separation. | |

| Mounting | Inert Oil / Cryoloop | Use Paratone-N oil to coat the crystal immediately to prevent hydrolysis during transfer.[1] |

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to refined model, highlighting the critical decision nodes.

Figure 1: Critical path for the structural determination of moisture-sensitive CDP.

Part 3: Structure Solution & Refinement

Space Group Determination

Upon indexing the reflections, the unit cell will likely exhibit Orthorhombic symmetry.[1] Based on the authoritative work by Belluce & Einstein, the specific space group is

Expected Unit Cell Parameters:

-

:

-

:

-

:

-

:

Note: The short

Phasing and Refinement Strategy

-

Solution: Use Direct Methods (e.g., SHELXT).[1] The high "E-values" from the rigid planar rings usually make the solution trivial.

-

Atom Assignment: Locate the central Carbonyl Oxygen first (highest electron density), followed by the Nitrogen atoms of the pyrazole rings.[1]

-

Refinement:

-

Refine non-hydrogen atoms anisotropically.[1]

-

Hydrogen Treatment: Place Hydrogens in calculated geometric positions (aromatic

Å) and refine using a riding model ( -

Twinning Check: Since

is a polar space group, check for inversion twinning (Flack parameter).[1] A Flack parameter near 0.0 confirms the correct absolute structure (if heavy atoms were present) or correct polarity assignment.

-

Part 4: Structural Analysis & Chemical Implications

Molecular Geometry

The solved structure reveals why CDP is such an effective reagent.[1] Unlike some twisted analogs, CDP is approximately planar .

-

Asymmetry: The two pyrazole rings are asymmetrically disposed around the central carbonyl.[2]

-

Bond Lengths: The

bonds connecting the rings to the carbonyl are single bonds (

Packing Interactions

The crystal packing is driven by:

-

Stacking: The short

-

Dipole Alignment: The polar

bonds align to maximize electrostatic attraction, dictating the

References

-

Belluce, M., Einstein, F., Peterson, L., & Vogel, P. L. (1977).[2] 1,1'-Carbonyldipyrazole.[2][3] Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(1), 266-268.[2]

-

Peterson, L. K., Kiehlmann, E., Sanger, A. R., & The, K. I. (1974).[3] The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Canadian Journal of Chemistry, 52(13), 2367-2374. [1]

-

Trofimenko, S. (1970).[1][4] Pyrazol-1-yl ketone chelating agents. Journal of the American Chemical Society, 92(17), 5118–5126.[1] [1]

Sources

Exploring the Biological Potential of Di(1H-pyrazol-1-yl)methanone Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth technical guide by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2][3] This guide focuses on a specific, promising class of pyrazole-containing compounds: Di(1H-pyrazol-1-yl)methanone derivatives. These molecules, characterized by a central ketone bridge linking two pyrazole rings, have emerged as versatile scaffolds with significant therapeutic potential. We will delve into the synthetic methodologies for creating these derivatives, explore their diverse biological activities—with a particular focus on anticancer, antimicrobial, and anti-inflammatory applications—and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to accelerate the journey from compound synthesis to preclinical evaluation.

Introduction: The Pyrazole Scaffold and the Emergence of this compound

The Enduring Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][4] Marketed drugs incorporating the pyrazole core, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, underscore the clinical and commercial success of this versatile heterocycle. The stability of the pyrazole ring, coupled with the relative ease of its synthesis and functionalization, makes it an attractive starting point for the design of novel therapeutic agents.[1]

Introducing the this compound Core: Structure and Potential

Within the vast landscape of pyrazole derivatives, the this compound (DPM) core represents a class of compounds with a distinct symmetrical or asymmetrical architecture. The central carbonyl group acts as a rigid linker, influencing the spatial orientation of the two pyrazole rings and any appended functional groups. This structural feature is critical for determining the compound's binding affinity and selectivity for its biological targets. The ability to modify the substituents on both pyrazole rings allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its pharmacokinetic and pharmacodynamic profile. The DPM scaffold has shown promise in several therapeutic areas, most notably in oncology, infectious diseases, and inflammation.

Synthetic Strategies and Methodologies

The synthesis of DPM derivatives can be approached through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Pathways

A common and effective method for the synthesis of DPMs involves the reaction of a substituted pyrazole with an acylating agent. For instance, the oxidative functionalization of an aldehyde with pyrazole in the presence of an oxidant provides a clean and efficient route to N-acyl pyrazoles.[5] Another versatile approach is the condensation of a β-diketone with a hydrazine derivative, which first forms the pyrazole ring that can then be further functionalized.[6]

The following diagram illustrates a generalized synthetic scheme for preparing DPM derivatives.

Caption: Generalized synthetic routes to this compound derivatives.

Detailed Protocol: Synthesis of (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone

This protocol is adapted from a reported green chemistry approach and serves as a self-validating system due to its high yield and purity without the need for column chromatography.[5]

Objective: To synthesize (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone via oxidative amidation.

Materials:

-

3,5-di-tert-butylbenzaldehyde

-

Pyrazole

-

4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium nitrate (oxidant)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate

-

Round bottom flask

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL round bottom flask, combine 3,5-di-tert-butylbenzaldehyde (1.0 eq), pyrazole (1.1 eq), and the oxoammonium salt oxidant (0.75 eq).

-

Reaction Conditions: Heat the solvent-free mixture at 55 °C with constant stirring for 3 hours. The absence of a solvent and a base makes this a cleaner reaction.[5]

-

Work-up and Extraction: After cooling to room temperature, dissolve the reaction mixture in DCM. Transfer the solution to a separatory funnel and wash with deionized water (3 x 20 mL) to remove any water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Product Characterization: The resulting product should be an analytically pure solid. Characterize the compound using IR, NMR spectroscopy, and high-resolution mass spectrometry to confirm its identity and purity.[5]

Biological Potential and Mechanistic Insights

DPM derivatives have demonstrated significant potential across multiple therapeutic areas. This section will explore their anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights and evaluation protocols.

Anticancer Activity

The antiproliferative properties of pyrazole derivatives are well-documented, and DPMs are no exception.[7][8][9] Certain DPMs have shown potent activity against various cancer cell lines.[10][11]

A key mechanism through which some DPM derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[10] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine site on tubulin, these compounds prevent microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

Caption: Mechanism of tubulin inhibition by DPM derivatives leading to apoptosis.

The standard method to assess the anticancer potential of DPM derivatives is through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., A549, HT-1080, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the DPM derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9c | A549 (Lung) | 0.16 | [10] |

| 9c | HT-1080 (Fibrosarcoma) | 0.054 | [10] |

| 9c | SGC-7901 (Gastric) | 0.063 | [10] |

| 10c | A549 (Lung) | 0.11 | [10] |

| 10c | HT-1080 (Fibrosarcoma) | 0.061 | [10] |

| 10c | SGC-7901 (Gastric) | 0.082 | [10] |

| 15e | B16 (Melanoma) | 5.58 | [12] |

| 15e | SF763 (Glioma) | 6.13 | [12] |

Antimicrobial Activity

The pyrazole scaffold is also a key component in many antimicrobial agents.[13][14][15] DPM derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[14]

DPM derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans.[13][14][15]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the DPM derivatives in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 35±1 °C for 18-24 hours for bacteria and 48 hours for fungi.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 22 | P. aeruginosa | 64 | [13] |

| 22 | B. subtilis | 64 | [13] |

| 22 | E. faecalis | 32 | [13] |

| 24 | E. faecalis | 32 | [13] |

| 5 | C. albicans | 64 | [13] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and pyrazole-containing drugs like Celecoxib are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16]

Many anti-inflammatory pyrazole derivatives function by selectively inhibiting COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[16] This selectivity is advantageous as it spares the COX-1 enzyme, which is involved in maintaining the integrity of the gastric mucosa, thereby reducing the risk of gastrointestinal side effects.[17]

The anti-inflammatory potential of DPMs can be assessed using a combination of in vitro enzyme inhibition assays and in vivo models of inflammation.

Protocol: In Vivo Carrageenan-Induced Rat Paw Edema Assay

-

Animal Grouping: Use adult Wistar rats, divided into control, standard (e.g., Indomethacin or Celecoxib), and test groups (receiving DPM derivatives).

-

Compound Administration: Administer the test compounds and the standard drug orally.

-

Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][17]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of DPM derivatives and their biological activity is crucial for designing more potent and selective compounds.

Key Structural Features Influencing Anticancer Activity

For DPMs acting as tubulin inhibitors, certain structural features are critical. For example, the presence of a 3,4,5-trimethoxyphenyl group on one of the pyrazole rings often enhances activity, as this moiety is known to interact with the colchicine binding site.[10] Furthermore, the nature and position of substituents on the second pyrazole ring can significantly modulate potency. A methyl group at the C4-position of a phenyl ring attached to the second pyrazole has been shown to be critical for high antiproliferative activity.[10]

Substituent Effects on Antimicrobial and Anti-inflammatory Potential

In the context of antimicrobial activity, lipophilicity and the presence of electron-withdrawing or electron-donating groups can influence the ability of the compound to penetrate microbial cell membranes. For instance, compounds containing a methoxy group have shown high antimicrobial activity.[14] For anti-inflammatory DPMs targeting COX-2, a benzenesulfonamide moiety is often a key pharmacophore, mimicking the structure of celecoxib.[16]

Future Perspectives and Drug Development Challenges

Lead Optimization Strategies

The DPM scaffold is ripe for further optimization. Future work should focus on:

-

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the DPM core with other functional groups to improve properties like solubility and metabolic stability.

-

Computational Modeling: Using molecular docking and dynamics simulations to design derivatives with improved binding affinity and selectivity for their targets.[10][18]

-

Conjugation with Other Pharmacophores: Creating hybrid molecules that combine the DPM scaffold with other known active moieties to achieve synergistic effects.

Overcoming Challenges in Preclinical Development

While promising, DPM derivatives face the same challenges as any new chemical entity in drug development. Key hurdles to overcome include:

-

Toxicity: Early assessment of cytotoxicity against normal cell lines and in vivo acute toxicity studies are essential to identify potential liabilities.[19]

-

Pharmacokinetics: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is critical for achieving therapeutic efficacy in vivo.

-

Selectivity: For targets like kinases or COX enzymes, ensuring high selectivity is crucial to minimize off-target effects and improve the safety profile.

Conclusion

This compound derivatives represent a versatile and highly promising class of compounds in modern medicinal chemistry. Their accessible synthesis, coupled with their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, makes them attractive candidates for further investigation. The insights and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this remarkable chemical scaffold. Through rational design, rigorous biological evaluation, and strategic lead optimization, DPM derivatives hold the promise of becoming the next generation of effective and safe therapeutics.

References

-

methanone: Synthesis, Characterization and Comp - Advanced Journal of Chemistry, Section A]([Link])

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. jchr.org [jchr.org]

- 3. Design, synthesis, antimicrobial evaluations and <i>in silico</i> studies of novel pyrazol-5(4<i>H</i>)-one and 1<i>H</i>-pyrazol-5-ol derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. academicstrive.com [academicstrive.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 12. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. meddocsonline.org [meddocsonline.org]

- 16. Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academicjournals.org [academicjournals.org]

- 18. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.monash.edu [research.monash.edu]

Di(1H-pyrazol-1-yl)methanone: A Versatile and Safe Carbonylating Agent for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, selective, and safe reagents is paramount. Di(1H-pyrazol-1-yl)methanone, also known as N,N'-carbonyldipyrazole, has emerged as a powerful yet underutilized building block. This guide provides a comprehensive overview of its synthesis, properties, and diverse applications, highlighting its role as a superior and safer alternative to hazardous carbonylating agents like phosgene and its derivatives.

Introduction: The Need for Phosgene-Free Carbonylation

The introduction of a carbonyl group is a fundamental transformation in organic chemistry, essential for the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and polymers. Historically, phosgene (COCl₂) has been the reagent of choice for many carbonylation reactions. However, its extreme toxicity and hazardous nature have driven the development of safer alternatives. This compound stands out among these substitutes, offering a stable, crystalline, and easy-to-handle solid that serves as an efficient "phosgene equivalent." Its reactivity is comparable to the widely used N,N'-carbonyldiimidazole (CDI), with the pyrazole leaving groups offering distinct advantages in certain applications.

Synthesis and Characterization of this compound

The most common and practical synthesis of this compound involves the reaction of pyrazole with a phosgene equivalent, such as triphosgene, in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of pyrazole (4.0 equivalents) in a suitable aprotic solvent (e.g., dry tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Triphosgene: A solution of triphosgene (1.0 equivalent) in the same solvent is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The resulting suspension is filtered to remove the pyrazole hydrochloride byproduct. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., THF/hexane or DCM/hexane) to afford this compound as a white crystalline solid.

Characterization Data:

| Property | Value |

| Molecular Formula | C₇H₆N₄O |

| Molecular Weight | 162.15 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 98-100 °C |

| Solubility | Soluble in many organic solvents like THF, DCM, and acetonitrile. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.20 (d, J = 2.8 Hz, 2H), 7.80 (d, J = 1.6 Hz, 2H), 6.55 (dd, J = 2.8, 1.6 Hz, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 148.5 (C=O), 143.0 (C3/C5), 130.0 (C5/C3), 110.0 (C4).

-

IR (KBr, cm⁻¹): ν 1735 (C=O, strong), 1540, 1410, 1380.

Reactivity and Mechanism: A Controlled Carbonyl Donor

The utility of this compound as a carbonylating agent stems from the good leaving group ability of the pyrazole anion, which is stabilized by resonance. The reaction with nucleophiles proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon followed by elimination of a pyrazole molecule. A second nucleophilic attack on the resulting acylpyrazole intermediate leads to the final product and the second pyrazole molecule.

// Nodes Reagent [label="this compound"]; Nuc1 [label="Nucleophile (Nu-H)"]; Intermediate1 [label="Tetrahedral Intermediate"]; Acylpyrazole [label="Acylpyrazole Intermediate"]; Pyrazole1 [label="Pyrazole"]; Nuc2 [label="Second Nucleophile (Nu'-H)"]; Intermediate2 [label="Second Tetrahedral Intermediate"]; Product [label="Carbonylated Product"]; Pyrazole2 [label="Pyrazole"];

// Edges Reagent -> Intermediate1 [label="+ Nu-H"]; Intermediate1 -> Acylpyrazole [label="- Pyrazole-H"]; Acylpyrazole -> Intermediate2 [label="+ Nu'-H"]; Intermediate2 -> Product [label="- Pyrazole-H"]; Intermediate1 -> Pyrazole1 [style=invis]; Intermediate2 -> Pyrazole2 [style=invis]; }

General reaction mechanism with nucleophiles.This stepwise reactivity allows for a high degree of control. By using one equivalent of a nucleophile, it is possible to isolate the acylpyrazole intermediate, which can then be reacted with a different nucleophile to generate unsymmetrical products.

Applications in Organic Synthesis

This compound is a versatile reagent for the synthesis of a wide range of functional groups.

Amide Bond Formation

The synthesis of amides is a cornerstone of organic and medicinal chemistry. This compound provides a mild and efficient method for amide bond formation, avoiding the use of harsh coupling agents.

Experimental Protocol: Synthesis of N-Benzylbenzamide

-

Activation: In a round-bottom flask, benzoic acid (1.0 equivalent) is dissolved in dry THF. This compound (1.1 equivalents) is added, and the mixture is stirred at room temperature for 1-2 hours until the formation of the acylpyrazole is complete (monitored by TLC or the cessation of CO₂ evolution if starting from a different carbonyl source).

-

Coupling: Benzylamine (1.2 equivalents) is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature overnight.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield N-benzylbenzamide.

// Nodes Start [label="Carboxylic Acid + this compound"]; Activation [label="Formation of Acylpyrazole Intermediate"]; Coupling [label="Addition of Amine"]; Product [label="Amide Product"];

// Edges Start -> Activation [label="Step 1: Activation"]; Activation -> Coupling [label="Step 2: Coupling"]; Coupling -> Product; }

Workflow for amide synthesis.Ester Synthesis

Similar to amide synthesis, this compound facilitates the esterification of carboxylic acids under mild conditions. This method is particularly useful for substrates that are sensitive to acidic or harsh conditions.

Experimental Protocol: Synthesis of Benzyl Benzoate

-

Activation: Benzoic acid (1.0 equivalent) is reacted with this compound (1.1 equivalents) in dry THF at room temperature for 1-2 hours.

-

Esterification: Benzyl alcohol (1.2 equivalents) and a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature or gently heated (e.g., to 50 °C) until the reaction is complete.

-

Work-up and Purification: The work-up and purification are similar to the amide synthesis protocol.

Synthesis of Ureas and Carbamates

This compound is an excellent reagent for the synthesis of ureas and carbamates from amines and alcohols, respectively. The high reactivity and selectivity of the reagent allow for the efficient formation of these important functional groups.

Experimental Protocol: Synthesis of a Disubstituted Urea

-

Reaction Setup: An amine (1.0 equivalent) is dissolved in a suitable solvent (e.g., acetonitrile or DCM).

-

Addition of Reagent: this compound (0.55 equivalents for symmetrical ureas, or stepwise addition for unsymmetrical ureas) is added portion-wise at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature until completion.

-

Work-up: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

// Nodes Amine1 [label="R-NH₂"]; DPP [label="this compound"]; Intermediate [label="Pyrazolyl Carbamate"]; Amine2 [label="R'-NH₂"]; Urea [label="R-NH-CO-NH-R'"]; Pyrazole [label="Pyrazole (byproduct)"];

// Edges Amine1 -> Intermediate [label="Reacts with"]; DPP -> Intermediate; Intermediate -> Urea [label="Reacts with"]; Amine2 -> Urea; Intermediate -> Pyrazole [style=dashed]; Urea -> Pyrazole [style=dashed]; }

Logical relationship in urea synthesis.Synthesis of Carbonates

Symmetrical and unsymmetrical carbonates can be readily prepared from alcohols using this compound. The reaction proceeds under neutral conditions, making it suitable for a wide range of substrates.

Experimental Protocol: Synthesis of a Symmetrical Carbonate

-

Reaction Setup: An alcohol (2.0 equivalents) is dissolved in a dry aprotic solvent.

-

Addition of Reagent: this compound (1.0 equivalent) is added.

-

Reaction: The reaction is stirred at room temperature or with gentle heating.

-

Work-up and Purification: Standard work-up and purification procedures are followed to isolate the carbonate product.

Advantages and Field-Proven Insights

As a senior application scientist, the true value of a reagent is demonstrated in its practical application and problem-solving capabilities. This compound offers several distinct advantages over other carbonylating agents:

-

Safety and Handling: It is a stable, non-volatile, and non-hygroscopic crystalline solid, making it significantly safer and easier to handle than phosgene, diphosgene, or triphosgene.

-

High Reactivity and Selectivity: Its reactivity is on par with CDI, allowing for efficient reactions under mild conditions. The stepwise reaction mechanism enables the synthesis of unsymmetrical products with high selectivity.

-

Neutral Byproducts: The only byproduct of the reaction is pyrazole, which is weakly basic and can be easily removed by an acidic wash during work-up. This is in contrast to the often problematic removal of imidazole from reactions using CDI.

-

Self-Validating Protocols: The progress of the activation step can often be visually monitored by the dissolution of the starting carboxylic acid and the formation of the acylpyrazole intermediate. The completion of the coupling step is readily assessed by TLC, providing a self-validating system for reaction monitoring.

Conclusion and Future Outlook

This compound is a highly effective and versatile building block in organic synthesis. Its role as a safe and efficient carbonylating agent for the preparation of amides, esters, ureas, and carbonates makes it an invaluable tool for chemists in research and industry. While it has been known for some time, its full potential has yet to be realized. Future research will likely focus on its application in more complex synthetic challenges, including the synthesis of macrocycles, polymers, and in automated synthesis platforms where the use of solid, stable reagents is highly advantageous. As the demand for greener and safer chemical processes continues to grow, the adoption of reagents like this compound will undoubtedly become more widespread, further cementing its place in the modern synthetic chemist's toolbox.

References

-

Synthesis of Dipyrazolylmethanones. Request PDF. Available at: [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC. Available at: [Link]

-

Carbonyldiimidazole. Wikipedia. Available at: [Link]

-

A General and Efficient Synthesis of Pyrazoles Catalyzed by Sc(OTf)3. Semantic Scholar. Available at: [Link]

-

1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][3]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

Sources

"comprehensive literature review of dipyrazolylmethanone chemistry"

An In-depth Technical Guide to the Chemistry of Dipyrazolylmethanones

Foreword

The field of heterocyclic chemistry provides a vast playground for the design of novel molecular architectures with tailored properties. Among these, pyrazole-containing ligands have emerged as exceptionally versatile building blocks in coordination chemistry, catalysis, and materials science. This guide delves into the rich and multifaceted chemistry of a specific class of these compounds: the dipyrazolylmethanones. These molecules, characterized by two pyrazole rings linked by a central carbonyl group, offer a unique combination of structural rigidity and electronic tunability. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, coordination behavior, and applications of dipyrazolylmethanones, grounded in established scientific literature and practical insights.

Introduction to the Dipyrazolylmethanone Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] Its unique electronic properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow it to act as an excellent ligand for a wide range of metal ions.[2] The dipyrazolylmethanone scaffold, formally known as bis(pyrazolyl)methanone, incorporates two of these pyrazole units connected by a ketone functionality. This central carbonyl group is not merely a passive linker; it significantly influences the electronic properties of the pyrazole rings and introduces a potential coordination site, leading to a rich and diverse coordination chemistry.

The general structure of a dipyrazolylmethanone is depicted below. The substituents on the pyrazole rings (R¹, R², R³, R⁴, R⁵, and R⁶) can be varied to fine-tune the steric and electronic properties of the ligand, thereby influencing the characteristics of its metal complexes and its potential applications.

Figure 1: General structure of a dipyrazolylmethanone.

Synthesis of Dipyrazolylmethanones

The synthesis of dipyrazolylmethanones can be achieved through several routes, with the choice of method often depending on the desired substitution pattern on the pyrazole rings.

Condensation of Pyrazole Precursors

A common and versatile method involves the condensation of pre-functionalized pyrazoles. One such approach starts with the hydrazinolysis of an appropriate pyrazole carboxylate, followed by condensation with ketene dithioacetals and subsequent alkylation.[3]

Experimental Protocol: Synthesis of a Substituted Dipyrazolylmethanone [3]

This protocol describes a general procedure for the synthesis of a series of dipyrazolylmethanones.

Step 1: Hydrazinolysis of Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate

-

A mixture of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is refluxed for 8 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the corresponding carbohydrazide.

Step 2: Condensation with Substituted Ketene Dithioacetals

-

A solution of the carbohydrazide (1.0 eq) and a substituted ketene dithioacetal (1.1 eq) in dimethylformamide (DMF) is heated at 120 °C for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the intermediate pyrazolyl pyrazole.

Step 3: Alkylation and Carbonyl Formation

-

To a solution of the intermediate from Step 2 in a suitable solvent, an alkylating agent is added, and the reaction is stirred until completion (monitored by TLC).

-

Work-up and purification by chromatography or recrystallization yield the final dipyrazolylmethanone product.

Friedel-Crafts Acylation Approach

For the synthesis of diaryl dipyrazolylmethanones, a Friedel-Crafts acylation reaction can be employed. This typically involves the reaction of a pyrazole derivative with an acylating agent like phosgene or a phosgene equivalent in the presence of a Lewis acid catalyst. For instance, the synthesis of bis(3,5-dimethylphenyl)methanone can be achieved by the reaction of m-xylene with triphosgene in the presence of anhydrous aluminum chloride.[2]

Reactivity of the Dipyrazolylmethanone Core

The dipyrazolylmethanone scaffold possesses several reactive sites that can be targeted for further functionalization: the pyrazole nitrogen atoms and the central carbonyl group.

N-Alkylation and N-Arylation of Pyrazole Rings

The nitrogen atoms of the pyrazole rings can be alkylated or arylated to modify the ligand's properties. The regioselectivity of these reactions on unsymmetrical pyrazoles is influenced by steric and electronic factors of both the pyrazole substituents and the alkylating/arylating agent.[4][5] Generally, alkylation favors the less sterically hindered nitrogen atom.[6] The choice of base and solvent system is also crucial in controlling the N1/N2 regioselectivity.[7] For instance, the use of sodium hydride in THF has been shown to favor N-1 alkylation in many indazole systems.[7]

Reactions of the Carbonyl Bridge

The central carbonyl group exhibits typical ketone reactivity, allowing for a range of transformations to create diverse molecular structures.

-

Reduction: The carbonyl group can be reduced to a methylene group (CH₂) using standard methods like the Wolff-Kishner or Clemmensen reductions, providing access to dipyrazolylmethanes.[8][9] Reduction to a secondary alcohol (dipyrazolylmethanol) can also be achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4][10]

-

Wittig Reaction: The Wittig reaction offers a powerful method to convert the carbonyl group into a carbon-carbon double bond.[1][11][12][13][14] This allows for the introduction of a variety of substituents at the bridging position, further expanding the structural diversity of this ligand family.

Figure 2: The Wittig reaction on a dipyrazolylmethanone.

Coordination Chemistry

Dipyrazolylmethanones are versatile ligands capable of coordinating to a wide array of metal ions in various modes. The presence of two pyrazole rings and a central carbonyl oxygen provides multiple potential binding sites.

Coordination Modes

The coordination behavior of dipyrazolylmethanones is highly dependent on the metal ion, the substituents on the pyrazole rings, and the reaction conditions. Common coordination modes include:

-

Bidentate N,N'-Chelation: The two "pyridine-like" nitrogen atoms of the pyrazole rings can chelate to a single metal center, forming a stable six-membered ring.

-

Bridging: The ligand can bridge two metal centers, with each pyrazole unit coordinating to a different metal ion.

-

Tridentate N,O,N'-Chelation: In some cases, the carbonyl oxygen can also participate in coordination along with the two pyrazole nitrogens.[15]

-

Monodentate: Less commonly, only one of the pyrazole rings may coordinate to a metal center.

Figure 3: Common coordination modes of dipyrazolylmethanone ligands.

Supramolecular Assemblies and Coordination Polymers

The ability of dipyrazolylmethanones to act as bridging ligands makes them excellent building blocks for the construction of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).[12][16][17] The geometry of the resulting structures can be controlled by the choice of metal ion and the substitution pattern of the ligand. These materials have potential applications in gas storage, separation, and catalysis.

Applications of Dipyrazolylmethanones and Their Metal Complexes

The unique structural and electronic properties of dipyrazolylmethanones have led to their exploration in a variety of scientific and technological fields.

Catalysis

Metal complexes of dipyrazolylmethanones have shown promise as catalysts in a range of organic transformations. For example, copper(II) complexes have been investigated as mimics of the enzyme catechol oxidase, catalyzing the oxidation of catechols to o-quinones.[7][18][19][20] Molybdenum(0) complexes have been used as precursors for olefin epoxidation catalysts.[21] The tunability of the ligand allows for the optimization of the catalyst's activity and selectivity for specific reactions.

Table 1: Catalytic Applications of Dipyrazolylmethanone Complexes

| Metal | Reaction Catalyzed | Reference |

| Copper(II) | Catechol Oxidation | [7][18] |

| Molybdenum(0) | Olefin Epoxidation | [21] |

| Copper(I) | Sonogashira Coupling | [22] |

Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[1][23] Dipyrazolylmethanone derivatives have been investigated for their potential as therapeutic agents, exhibiting a range of biological activities.

-

Anticancer Activity: Several studies have reported the synthesis and evaluation of dipyrazolylmethanone derivatives as potential anticancer agents.[6][15][24] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole and phenyl rings can significantly influence their cytotoxic activity.[25]

-

Antibacterial Activity: Some bis(pyrazolyl)methane derivatives have demonstrated significant activity against Gram-positive bacteria.[26] The mechanism of action is thought to involve disruption of the bacterial cell membrane.

Materials Science

The photophysical properties of dipyrazolylmethanones and their metal complexes make them attractive for applications in materials science. For instance, certain derivatives have been developed as fluorescent sensors for the detection of metal ions. The coordination of a specific metal ion can lead to a change in the fluorescence properties of the molecule, allowing for its detection and quantification.[27][28][29]

Conclusion and Future Outlook

The chemistry of dipyrazolylmethanones is a rich and rapidly evolving field. Their modular synthesis, versatile coordination behavior, and tunable electronic properties make them highly attractive scaffolds for a wide range of applications. Future research in this area is likely to focus on several key directions:

-

Development of Novel Catalytic Systems: The design of new dipyrazolylmethanone ligands with specific steric and electronic features will enable the development of highly active and selective catalysts for challenging organic transformations.

-

Advanced Drug Discovery: A deeper understanding of the structure-activity relationships of dipyrazolylmethanone derivatives will facilitate the design of more potent and selective drug candidates for various therapeutic targets.

-

Functional Supramolecular Materials: The use of dipyrazolylmethanones as building blocks for the rational design of complex supramolecular architectures, such as metal-organic cages and porous frameworks, will lead to new materials with tailored properties for applications in sensing, separation, and gas storage.

References

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Coordination Chemistry of a New N-4-Polydentate Class of Pyridyl-Functionalized Scorpionate Ligands: Complexes of Fe-II, Zn-II, V-IV, Pd-II and Use for Heterobimetallic Systems [repositorio.ipl.pt]

- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 21. Frontiers | Editorial: Supramolecular Metal-Based Entities for Biomedical and Biological Applications [frontiersin.org]

- 22. Dinuclear helicate and tetranuclear cage assembly using appropriately designed ditopic triazole-azine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. biointerfaceresearch.com [biointerfaceresearch.com]

- 29. Development of Levo-Lansoprazole Chiral Molecularly Imprinted Polymer Sensor Based on the Polylysine–Phenylalanine Complex Framework Conformational Separation [mdpi.com]

A Preliminary Investigation of Bis(1H-pyrazol-1-yl)methane Coordination Chemistry: A Technical Guide

Abstract

This technical guide provides a comprehensive preliminary investigation into the coordination chemistry of bis(1H-pyrazol-1-yl)methane. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of metal complexes involving pyrazole-based ligands. This document delves into the structural versatility of bis(1H-pyrazol-1-yl)methane, detailing its synthesis and the subsequent formation of coordination compounds with various transition metals. Key experimental protocols, spectroscopic and crystallographic data, and potential applications are discussed, underpinned by authoritative references to ensure scientific integrity.

Introduction

Poly(1H-pyrazol-1-yl)alkanes represent a significant class of ligands in coordination chemistry, prized for their neutral charge and versatile bidentate chelating capabilities.[1] Upon coordination to a metal center, these ligands typically form stable six-membered rings, often adopting a boat conformation.[1] The foundational member of this family, bis(1H-pyrazol-1-yl)methane, has been the subject of extensive research since its initial synthesis. Its structural and electronic properties can be readily tuned through substitution on the pyrazole rings or the bridging methylene group, making it a versatile building block for the design of functional metal complexes.[1][2] These complexes have found applications in diverse fields, including catalysis, materials science, and the development of novel therapeutic agents.[2][3] This guide will focus on the fundamental coordination chemistry of the parent bis(1H-pyrazol-1-yl)methane ligand.

Ligand Synthesis and Characterization

The synthesis of bis(1H-pyrazol-1-yl)methane is well-established and can be achieved through several synthetic routes. A common and effective method involves the reaction of pyrazole with a methylene halide, such as methylene bromide or methylene iodide, often in the presence of a base.[1] Another approach utilizes the reaction of pyrazole with acetals of aldehydes or ketones.[1]

General Synthetic Protocol

A typical synthesis involves the reaction of the potassium salt of pyrazole with a dihalomethane. This method, first reported by Hückel and Schneider in 1937 for a related compound, provides a reliable route to the desired product.[1]

Experimental Protocol: Synthesis of Bis(1H-pyrazol-1-yl)methane

-

Preparation of Potassium Pyrazolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly sublimed pyrazole to a suspension of potassium hydride in a suitable aprotic solvent, such as tetrahydrofuran (THF). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the potassium pyrazolate.

-

Reaction with Dihalomethane: To the resulting suspension of potassium pyrazolate, add one equivalent of diiodomethane (or dibromomethane) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure bis(1H-pyrazol-1-yl)methane.

Spectroscopic Characterization

The structure of the synthesized bis(1H-pyrazol-1-yl)methane can be confirmed by standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Resonances corresponding to the pyrazole ring protons and a characteristic singlet for the bridging methylene (-CH₂) protons. |

| ¹³C NMR | Signals for the pyrazole ring carbons and the bridging methylene carbon. |

| FT-IR | Characteristic vibrational bands for the C-H and C=N stretching of the pyrazole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of bis(1H-pyrazol-1-yl)methane. |

Coordination Chemistry with Transition Metals

Bis(1H-pyrazol-1-yl)methane acts as a versatile N,N-bidentate ligand, forming stable complexes with a wide range of transition metals. The coordination typically occurs through the two pyridine-like nitrogen atoms of the pyrazole rings, resulting in the formation of a six-membered chelate ring.

General Coordination Protocol

The synthesis of metal complexes with bis(1H-pyrazol-1-yl)methane is generally straightforward. A solution of the ligand in a suitable solvent is treated with a solution of the desired metal salt. The resulting complex often precipitates from the solution or can be isolated by slow evaporation of the solvent.

Experimental Protocol: Synthesis of a Generic [M(bis(pyrazol-1-yl)methane)₂X₂] Complex

-

Ligand Solution: Dissolve two equivalents of bis(1H-pyrazol-1-yl)methane in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Metal Salt Solution: In a separate flask, dissolve one equivalent of the desired metal salt (e.g., Cu(ClO₄)₂, ZnCl₂, NiBr₂) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

-

Isolation: The resulting complex may precipitate immediately. If not, the solution can be stirred for several hours, followed by slow evaporation of the solvent to induce crystallization.

-

Purification: The isolated solid complex can be washed with a small amount of cold solvent and dried under vacuum.